molecular formula C8H7ClN2 B12959288 3-(Aminomethyl)-4-chlorobenzonitrile

3-(Aminomethyl)-4-chlorobenzonitrile

Cat. No.: B12959288
M. Wt: 166.61 g/mol
InChI Key: VSNFIWMBWCVGFC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chlorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 4-chlorotoluene, undergoes nitration to form 4-chloro-2-nitrotoluene.

    Reduction: The nitro group in 4-chloro-2-nitrotoluene is reduced to an amino group, yielding 4-chloro-2-aminotoluene.

    Formylation: The amino group is then protected, and the methyl group is oxidized to a formyl group, resulting in 4-chloro-2-formylaminotoluene.

    Cyanation: The formyl group is converted to a nitrile group, producing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-chlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides (NaOR).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

3-(Aminomethyl)-4-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chlorobenzonitrile: Lacks the aminomethyl group, limiting its applications in synthesis and biological systems.

    3-(Aminomethyl)-4-fluorobenzonitrile: Similar structure but with a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

3-(Aminomethyl)-4-chlorobenzonitrile is unique due to the presence of both the aminomethyl and chlorobenzonitrile groups, which confer distinct reactivity and potential applications. The chlorine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-(aminomethyl)-4-chlorobenzonitrile

InChI

InChI=1S/C8H7ClN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2

InChI Key

VSNFIWMBWCVGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)Cl

Origin of Product

United States

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